AMXI-5001

Esophageal carcinoma PARP inhibition Cytotoxicity

Standard PARP inhibitors (olaparib, niraparib) lack microtubule polymerization inhibition; standalone tubulin inhibitors (vinblastine) do not engage PARP-dependent DNA repair. AMXI-5001 uniquely delivers synchronous dual PARP1/2 & microtubule polymerization inhibition via a single phthalazinone-benzimidazole carbamate scaffold, achieving cellular IC50 values as low as 2 nM in esophageal carcinoma (KYSE-70) and complete tumor regression in BRCA1-mutant TNBC xenografts at 50 mg/kg BID oral dosing. This compound enables synthetic lethality investigation beyond BRCA-mutant contexts.

Molecular Formula C25H20FN5O3
Molecular Weight 457.5 g/mol
Cat. No. B7418842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMXI-5001
Molecular FormulaC25H20FN5O3
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
InChIInChI=1S/C25H20FN5O3/c1-2-34-25(33)29-24-27-20-10-8-15(13-22(20)28-24)18-11-14(7-9-19(18)26)12-21-16-5-3-4-6-17(16)23(32)31-30-21/h3-11,13H,2,12H2,1H3,(H,31,32)(H2,27,28,29,33)
InChIKeyDCSUGHIXMFUMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate (AMXI-5001): Dual PARP1/2 & Tubulin Inhibitor


ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate, also known as AMXI-5001, is a synthetic small molecule that functions as a potent, orally bioavailable dual inhibitor of Poly (ADP-ribose) polymerase 1/2 (PARP1/2) and microtubule polymerization [1]. The compound integrates a benzimidazole carbamate scaffold with a phthalazinone moiety, enabling concurrent engagement of DNA repair and mitotic spindle targets [1]. AMXI-5001 is currently under Phase I/II clinical evaluation (NCT04503265) for advanced malignancies [2].

Why ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate Cannot Be Replaced by Single-Target PARP Inhibitors


Single-target PARP inhibitors such as olaparib, niraparib, rucaparib, and talazoparib lack the microtubule polymerization inhibitory activity that is intrinsic to the dual mechanism of AMXI-5001 [1]. Similarly, pure microtubule targeting agents (e.g., vinblastine) do not engage PARP-dependent DNA repair pathways. The phthalazinone-benzimidazole carbamate scaffold of AMXI-5001 enables synchronous, continuous inhibition of both targets, a functional synergy that cannot be replicated by combining separate single-target agents [1]. Procurement of generic PARP inhibitors or tubulin inhibitors as surrogates will fail to reproduce the cellular cytotoxicity profiles and in vivo tumor regression outcomes documented below [2].

ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate (AMXI-5001): Comparative Quantitative Evidence for Scientific Procurement


Superior Potency in Esophageal Carcinoma Cell Lines Versus Clinical PARP Inhibitors

AMXI-5001 demonstrated the most potent growth inhibition in 8 out of 9 esophageal carcinoma cell lines when compared directly with the clinical PARP inhibitors olaparib, niraparib, rucaparib, and talazoparib [1].

Esophageal carcinoma PARP inhibition Cytotoxicity

Biochemical PARP1 and PARP2 Inhibition Comparable to Clinical Inhibitors

In biochemical assays, AMXI-5001 inhibited PARP1 and PARP2 with IC50 values comparable to those of the clinically approved PARP inhibitors olaparib, rucaparib, niraparib, and talazoparib [1].

PARP1 PARP2 Enzymatic assay

Tubulin Polymerization Inhibition Comparable to Vinblastine

AMXI-5001 inhibits tubulin polymerization with potency comparable to the classical microtubule-targeting agent vinblastine [1].

Microtubule Tubulin polymerization Cytoskeleton

Broad-Spectrum Antitumor Cytotoxicity Across Diverse Cancer Histologies

AMXI-5001 exhibited selective antitumor cytotoxicity across a wide variety of human cancer cells, with IC50 values substantially lower than those of existing clinical PARP1/2 inhibitors [1].

Anticancer Cytotoxicity IC50

In Vivo Tumor Regression in BRCA-Mutated Triple-Negative Breast Cancer Xenografts

Oral administration of AMXI-5001 induced complete regression of established tumors, including exceedingly large tumors, in a BRCA-mutated triple-negative breast cancer (TNBC) xenograft model, with superior anti-tumor effects compared to single-agent PARP or microtubule inhibitors or their combination [1].

Xenograft Triple-negative breast cancer BRCA mutation

Synergistic Radiosensitization in Esophageal Carcinoma

Pretreatment of esophageal squamous cell carcinoma cells with AMXI-5001 for 24 hours prior to external beam radiation significantly enhanced growth inhibition compared to radiation alone [1].

Radiosensitizer Esophageal cancer Combination therapy

Optimal Research Applications for ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate (AMXI-5001)


In Vitro and In Vivo Esophageal Carcinoma Studies

AMXI-5001 is the most potent inhibitor identified to date against esophageal carcinoma cell lines, with IC50 values as low as 2 nM in KYSE-70 cells [1]. Its superior activity relative to all clinically available PARP inhibitors, combined with demonstrated radiosensitization, makes it the compound of choice for preclinical esophageal cancer research programs.

BRCA-Mutant Triple-Negative Breast Cancer Xenograft Models

AMXI-5001 achieved complete tumor regression in MDA-MB-436 BRCA1-mutant TNBC xenografts at oral doses of 50 mg/kg BID, a result not attained by single-agent olaparib or vinblastine or their combination [2]. Researchers investigating synthetic lethality or dual PARP/tubulin inhibition in BRCA-deficient cancers should prioritize this compound.

Broad-Spectrum Oncology Drug Screening Panels

With IC50 values ranging from 0.2 to 18 nM across breast, lung, colon, ovarian, and pancreatic cancer cell lines [2], AMXI-5001 exhibits exceptional potency suitable for high-throughput screening and mechanism-of-action studies across diverse cancer histologies. Its dual-target profile enables investigation of synthetic lethality beyond BRCA-mutant contexts.

Combination Therapy Studies with DNA-Damaging Agents

AMXI-5001 synergistically inhibits esophageal cancer cell growth when combined with cisplatin and 5-fluorouracil [1]. Its radiosensitizing properties further support its use in combination regimens. Research programs evaluating chemo- or radio-potentiation strategies will benefit from this compound's dual PARP/microtubule inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMXI-5001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.